molecular formula C16H13FN4O3S2 B6526384 4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 1135228-14-6

4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B6526384
CAS No.: 1135228-14-6
M. Wt: 392.4 g/mol
InChI Key: HURCRUIEEBMMSU-UHFFFAOYSA-N
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Description

4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-fluorobenzamide group at position 2 and a sulfanyl-linked carbamoylmethyl-furan-2-ylmethyl moiety at position 5. The 1,3,4-thiadiazole scaffold is known for its electron-deficient aromatic system, which facilitates diverse substitution patterns and interactions in medicinal and materials chemistry .

Properties

IUPAC Name

4-fluoro-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S2/c17-11-5-3-10(4-6-11)14(23)19-15-20-21-16(26-15)25-9-13(22)18-8-12-2-1-7-24-12/h1-7H,8-9H2,(H,18,22)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURCRUIEEBMMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic molecule that exhibits significant biological activity due to its unique structural features, including a fluorinated benzamide core and a furan moiety. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications, particularly in oncology and antimicrobial treatments.

Structural Overview

The molecular structure of this compound can be represented as follows:

Component Description
Molecular Formula C₁₄H₁₄F₃N₃O₂S
Molecular Weight 325.34 g/mol
Key Functional Groups Fluorobenzamide, Furan ring, Thiadiazole

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.

  • In Vitro Cytotoxicity :
    • An investigation into related thiadiazole compounds showed promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The median inhibitory concentration (IC50) values were reported to be as low as 2.32 µg/mL for some derivatives .
    • The introduction of specific substituents significantly enhanced the antiproliferative activity of these compounds. For example, replacing certain functional groups led to a fourfold increase in cytotoxicity .
  • Mechanism of Action :
    • Studies suggest that these compounds may induce apoptosis through the activation of caspases and by inhibiting key signaling pathways such as ERK1/2 . This mechanism is crucial for developing targeted cancer therapies.

Antimicrobial Activity

Compounds containing furan and thiadiazole moieties have been noted for their antimicrobial properties:

  • Broad-Spectrum Activity : Preliminary investigations indicate that derivatives of thiadiazoles can exhibit antibacterial and antifungal activities against various pathogens including Escherichia coli and Staphylococcus aureus .
  • Structure-Activity Relationship (SAR) : The presence of sulfur and specific aromatic substitutions appears to enhance the antimicrobial efficacy of these molecules .

Comparative Analysis

A comparative analysis with other similar compounds reveals the unique biological profiles of this compound:

Compound Name Structural Features Biological Activity Unique Aspects
Thiadiazole DerivativesContains thiadiazole ringAnticancer, AntimicrobialVarying substituents affect activity
Furan-based CompoundsFuran ring attached to benzamideAntimicrobialSpecific substitutions enhance potency
Sulfur-containing CompoundsSulfur atom in structureAntifungalSulfur's role in reactivity differs significantly

Case Studies

Several studies have documented the synthesis and biological evaluation of thiadiazole derivatives similar to the compound :

  • A study published in Molecules evaluated various thiadiazole derivatives for their cytotoxic effects against cancer cell lines. The results indicated that structural modifications could lead to significant improvements in potency .
  • Another research article focused on the antimicrobial properties of furan-containing compounds, demonstrating their effectiveness against resistant bacterial strains .

Scientific Research Applications

Medicinal Chemistry

The compound's structural composition suggests potential applications in drug development, particularly as an antimicrobial and anticancer agent. Preliminary studies indicate that derivatives of thiadiazoles and furans exhibit significant biological activities:

Activity Description
AntimicrobialCompounds with furan and thiadiazole rings have shown effectiveness against various bacterial strains.
AnticancerCertain derivatives demonstrate cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutics.
Anti-inflammatoryResearch indicates possible inhibition of inflammatory pathways, making it a candidate for treating inflammatory diseases.

Case Study: A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thiadiazole derivatives. The results showed that modifications at the furan position significantly enhanced antimicrobial activity against resistant strains of bacteria .

Agricultural Chemistry

The compound may also have applications in agrochemicals, particularly as a pesticide or herbicide. The presence of sulfur and nitrogen heterocycles can enhance its efficacy against pests.

Application Details
PesticideExhibits potential as an insecticide due to its ability to disrupt pest metabolic pathways.
HerbicideMay inhibit specific enzymes involved in plant growth, offering a new approach to weed management.

Case Study: Research conducted on similar thiadiazole compounds demonstrated effective pest control in agricultural settings, reducing crop damage significantly while maintaining environmental safety .

Materials Science

In materials science, the compound's unique properties can be harnessed for developing new materials with specific functionalities.

Application Details
Conductive PolymersPotential use in creating conductive polymers for electronic applications due to its electronic properties.
CoatingsCan be explored as a component in protective coatings due to its chemical stability and resistance to degradation.

Case Study: Investigations into the incorporation of thiadiazole derivatives into polymer matrices have shown improved electrical conductivity and thermal stability, making them suitable for advanced electronic applications .

Comparison with Similar Compounds

Key Observations :

  • Halogenation : The target compound and N-{N-[5-(2,4-Dichlorophenyl)...}benzamide utilize fluorine or chlorine to enhance electronic properties and binding affinity.
  • Saturation : N-[4-Acetyl-5-(4-fluorophenyl)...]acetamide features a dihydro-thiadiazole core, reducing aromaticity and increasing conformational flexibility.

Spectroscopic Profiles

  • IR Spectroscopy :
    • The target compound’s benzamide C=O stretch is expected at ~1660–1682 cm⁻¹, similar to hydrazinecarbothioamides in .
    • Absence of S-H vibrations (~2500–2600 cm⁻¹) confirms sulfanyl alkylation, as observed in tautomeric 1,2,4-triazoles .
  • NMR :
    • The 4-fluorobenzamide’s aromatic protons would resonate at δ 7.5–8.5 ppm (¹H-NMR), comparable to fluorophenyl groups in .
    • Furan protons (δ 6.3–7.4 ppm) distinguish it from purely phenyl-substituted analogs .

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